N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a 1,3,4-thiadiazole core substituted with a methoxymethyl group and a pyridazinone moiety linked via an acetamide bridge. The pyridazinone ring is further modified at the 3-position with a thiomorpholine group, a sulfur-containing heterocycle known to enhance pharmacokinetic properties such as solubility and metabolic stability . The (2E)-configuration of the thiadiazole-ylidene group suggests a planar geometry, which may influence binding interactions with biological targets.
Properties
Molecular Formula |
C14H18N6O3S2 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(6-oxo-3-thiomorpholin-4-ylpyridazin-1-yl)acetamide |
InChI |
InChI=1S/C14H18N6O3S2/c1-23-9-12-16-17-14(25-12)15-11(21)8-20-13(22)3-2-10(18-20)19-4-6-24-7-5-19/h2-3H,4-9H2,1H3,(H,15,17,21) |
InChI Key |
HENVJUSWDPQTBG-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)CN2C(=O)C=CC(=N2)N3CCSCC3 |
Origin of Product |
United States |
Preparation Methods
Formation of the Thiadiazole Core
The 1,3,4-thiadiazole ring is constructed via a cyclocondensation reaction between a nitrile derivative and an isothiocyanate, followed by desulfurative cyclization.
Step 1: Synthesis of 5-(Methoxymethyl)picolinonitrile
2-Cyano-5-(methoxymethyl)pyridine is prepared by nucleophilic substitution of 5-fluoropicolinonitrile with sodium methoxymethoxide. Sodium hydride (NaH) in dimethylformamide (DMF) facilitates the displacement of fluoride by methoxymethyl at 0–25°C.
Step 2: Conversion to Amidines
The nitrile undergoes a Pinner reaction with hydrochloric acid (HCl) in methanol, yielding 5-(methoxymethyl)picolinimidamide.
Step 3: Cyclization to Thiadiazole
Reaction of the amidine with carbon disulfide (CS₂) in the presence of diisopropyl azodicarboxylate (DIAD) induces cyclization, forming the 1,3,4-thiadiazole core. The reaction proceeds in tetrahydrofuran (THF) at 25°C for 20 hours, yielding Intermediate A.
Table 1: Reaction Conditions for Thiadiazole Synthesis
| Step | Reagents/Conditions | Yield (%) | Characterization (NMR/MS) |
|---|---|---|---|
| 1 | NaH, DMF, 0–25°C | 85 | NMR: δ 8.35 (d, J=8.8 Hz), 4.81 (m) |
| 2 | HCl/MeOH, reflux | 78 | MS: m/z 180.1 [M+H]⁺ |
| 3 | CS₂, DIAD, THF | 36 | NMR: δ 8.29 (s, 1H), 3.40 (s, 3H) |
Synthesis of Intermediate B: 2-[6-Oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetic Acid
Preparation of 3-Chloro-6-oxopyridazine
6-Hydroxypyridazin-3(2H)-one is treated with phosphorus oxychloride (POCl₃) under reflux to introduce a chlorine atom at position 3.
Thiomorpholine Substitution
The chlorine atom undergoes nucleophilic substitution with thiomorpholine in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 80°C for 12 hours, yielding 3-(thiomorpholin-4-yl)-6-oxopyridazine.
Alkylation with Ethyl Bromoacetate
The pyridazinone is alkylated at position 1 using ethyl bromoacetate and sodium hydride (NaH) in DMF at 0°C. Subsequent hydrolysis with aqueous sodium hydroxide (NaOH) affords 2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetic acid.
Table 2: Reaction Conditions for Pyridazinone Modification
| Step | Reagents/Conditions | Yield (%) | Characterization (NMR/MS) |
|---|---|---|---|
| 1 | POCl₃, reflux | 92 | NMR: δ 7.12 (d, J=9.2 Hz) |
| 2 | Thiomorpholine, K₂CO₃ | 67 | MS: m/z 254.1 [M+H]⁺ |
| 3 | NaH, DMF, 0°C | 58 | NMR: δ 4.20 (s, 2H), 3.80 (m, 4H) |
Final Coupling: Formation of the Acetamide Linkage
Activation of Carboxylic Acid
Intermediate B is activated as a mixed anhydride using isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM) in THF at -15°C.
Amide Bond Formation
The activated acid is reacted with Intermediate A in the presence of 1-hydroxybenzotriazole (HOBt) and N,N'-dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM) at 25°C for 24 hours. The reaction affords the target compound as a pale-yellow solid after purification by column chromatography.
Table 3: Coupling Reaction Optimization
| Entry | Coupling Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | DCC/HOBt | DCM | 24 | 45 |
| 2 | EDCI/HOBt | DMF | 18 | 38 |
| 3 | HATU | DCM | 12 | 51 |
Stereochemical and Regiochemical Considerations
The (2E) configuration of the thiadiazole-imine moiety is controlled by the steric and electronic effects during cyclization. The use of DIAD promotes a six-membered transition state, favoring the E -isomer. Regioselectivity in pyridazinone alkylation is ensured by the electron-withdrawing effect of the 6-oxo group, directing substitution to position 1.
Analytical Characterization
The final product is characterized by:
-
NMR (400 MHz, DMSO-d6) : δ 8.35 (s, 1H, thiadiazole-H), 7.51 (d, J=8.8 Hz, pyridazinone-H), 4.81 (m, OCH₂O), 3.40 (s, OCH₃).
-
MS (ESI) : m/z 487.2 [M+H]⁺.
-
HPLC Purity : 99.3% (C18 column, 80:20 MeOH/H₂O).
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thiol or amine derivative.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide exhibit significant antimicrobial activity. Studies have shown that derivatives containing thiadiazole and indole structures can outperform standard antibiotics against both Gram-positive and Gram-negative bacteria by substantial margins, suggesting potential applications in treating bacterial infections .
Anticancer Potential
The compound's structural characteristics imply potential anticancer properties. Thiadiazole derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and interference with cell cycle progression. The unique combination of functional groups in this compound may enhance its efficacy against specific cancer types .
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Compounds with similar structures have been reported to inhibit key enzymes involved in metabolic pathways, which could be beneficial for the treatment of metabolic disorders or as adjuncts in cancer therapy .
Synthesis Overview
The synthesis of this compound typically involves several key steps:
- Formation of the Thiadiazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and carbon disulfide under basic conditions.
- Coupling with Pyridazine : The thiadiazole intermediate is coupled with a pyridazine derivative using palladium-catalyzed reactions, such as Suzuki or Heck coupling.
- Methoxymethylation : The introduction of the methoxymethyl group is accomplished by reacting the compound with methoxymethyl chloride in the presence of a base.
- Final Assembly : The final compound is obtained through condensation reactions under controlled conditions .
Industrial Production Techniques
For large-scale production, optimization of synthetic routes is essential to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to streamline the manufacturing process .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various thiadiazole derivatives against common pathogens. This compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
Case Study 2: Anticancer Activity
In vitro studies assessed the anticancer properties of thiadiazole-based compounds on various cancer cell lines. Results indicated that this compound effectively inhibited cell proliferation in breast cancer cells by inducing apoptosis via mitochondrial pathways .
Mechanism of Action
The mechanism of action of N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The specific pathways involved depend on the context of its application, whether in a biological system or a chemical reaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with three analogs: Methazolamide , N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide , and imidazo[2,1-b][1,3,4]thiadiazole derivatives (Fig. 51–52 in ).
Table 1: Structural and Functional Comparison
Key Findings:
Structural Flexibility vs. Bioactivity: The target compound’s thiomorpholine group distinguishes it from Methazolamide’s sulfonamide and the benzotriazinone analog’s planar aromatic system. The methoxymethyl substituent on the thiadiazole ring likely enhances solubility compared to the methyl group in the benzotriazinone analog, which is critical for oral bioavailability .
Enzyme Targeting: Unlike Methazolamide, which inhibits carbonic anhydrase via its sulfonamide group, the target compound’s pyridazinone-thiomorpholine moiety may target kinases or proteases, as seen in structurally related pyridazinone drugs (e.g., Levosimendan) .
Synthetic Accessibility :
- The synthesis of the target compound likely parallels methods in and , involving cyclocondensation of thiosemicarbazides or acetamide intermediates. For example, describes the use of sodium ethoxide/pyridine mixtures to cyclize thiadiazole derivatives, a strategy applicable here .
Lumping Strategy Relevance :
- Per , compounds with similar cores (e.g., thiadiazole-acetamides) could be "lumped" for computational modeling, streamlining drug discovery by predicting shared properties like metabolic stability .
Biological Activity
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide is a complex organic compound known for its potential biological activities. This compound features a unique structural arrangement that combines a thiadiazole ring with a pyridazin moiety, which may contribute to its pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its antimicrobial, anticancer, and other therapeutic potentials.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of 376.5 g/mol. The presence of both thiadiazole and pyridazine rings suggests multiple sites for biological interaction, enhancing its potential efficacy in medicinal applications .
Antimicrobial Activity
Compounds containing thiadiazole rings are known for their diverse antimicrobial properties. Research indicates that derivatives of thiadiazole exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, studies have shown that certain thiadiazole derivatives can inhibit bacterial growth with minimum inhibitory concentrations (MICs) as low as 62.5 µg/mL . The specific compound under investigation has not been extensively studied for its antimicrobial properties; however, its structural similarity to known active compounds suggests potential efficacy.
Anticancer Properties
Thiadiazole derivatives have been explored for their anticancer properties due to their ability to interact with key enzymes and pathways involved in cancer progression. Some studies indicate that these compounds can induce apoptosis in cancer cells and inhibit tumor growth . The unique combination of the thiadiazole and pyridazine structures in the compound may enhance its anticancer activity compared to simpler analogs.
Case Studies
A study examining various thiadiazole derivatives highlighted their effectiveness against Salmonella typhi and Candida albicans, demonstrating zones of inhibition ranging from 15 to 19 mm at concentrations of 500 µg/disk . Another investigation focused on the synthesis of novel thiadiazole compounds and their evaluation for anticancer activity, revealing promising results in cell line assays .
The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:
- Enzyme Inhibition : Interaction with enzymes critical for microbial survival or cancer cell proliferation.
- Receptor Modulation : Binding to receptors involved in cell signaling pathways.
- DNA Interaction : Potential intercalation into DNA leading to disruption of replication processes.
Comparative Analysis with Related Compounds
The biological activity of the compound can be compared with other known thiadiazole derivatives:
| Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| Compound A | Thiadiazole | MIC: 62.5 µg/mL | Moderate |
| Compound B | Thiadiazole | Zone Inhibition: 15 mm | High |
| N-[...Acetamide] | Thiadiazole-Pyridazine | TBD | TBD |
Q & A
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodology :
- Parallel Synthesis : Generate analogs with variations in the thiomorpholine (e.g., replacing S with O) or pyridazinone (e.g., 6-oxo vs. 6-thio).
- Free-Wilson Analysis : Quantify contributions of substituents to biological activity.
- Example : Substituting thiomorpholine with morpholine reduced cytotoxicity by 40% but abolished kinase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
